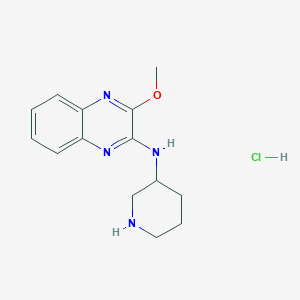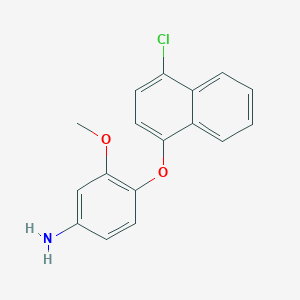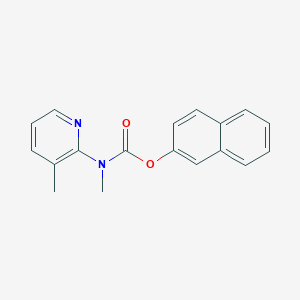
2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid is an organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a benzopyran ring, which is further substituted with a carboxylic acid group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the condensation and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in the replacement of the methoxy group with other functional groups.
科学的研究の応用
2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid can be compared with other benzopyran derivatives, such as:
Coumarin: A simple benzopyran derivative known for its anticoagulant and antimicrobial properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Compounds similar to benzopyrans but with a different substitution pattern, known for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.
特性
CAS番号 |
66848-80-4 |
|---|---|
分子式 |
C17H12O5 |
分子量 |
296.27 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-4-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-21-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17(19)20)5-6-15(13)22-16/h2-9H,1H3,(H,19,20) |
InChIキー |
ZHOGIERKNLHQAU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)



![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)


![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)
